Trimethyl-[(E)-non-2-enyl]silane
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Overview
Description
Trimethyl-[(E)-non-2-enyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a non-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(E)-non-2-enyl]silane typically involves the hydrosilylation of non-2-en-1-yne with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions generally include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[(E)-non-2-enyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form silanes or silyl ethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the non-2-enyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halogenating agents, nucleophiles; varying temperatures depending on the specific reaction.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes, silyl ethers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl-[(E)-non-2-enyl]silane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules due to its ability to undergo various chemical transformations.
Material Science: Employed in the production of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds
Mechanism of Action
The mechanism of action of trimethyl-[(E)-non-2-enyl]silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The compound can also participate in radical reactions, where the trimethylsilyl group stabilizes reactive intermediates, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler analog with similar reactivity but lacking the non-2-enyl group.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, offering different steric and electronic properties.
Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups, used as a radical reducing agent
Uniqueness
Trimethyl-[(E)-non-2-enyl]silane is unique due to the presence of the non-2-enyl group, which imparts additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and material science, where specific functional group transformations are required .
Properties
Molecular Formula |
C12H26Si |
---|---|
Molecular Weight |
198.42 g/mol |
IUPAC Name |
trimethyl-[(E)-non-2-enyl]silane |
InChI |
InChI=1S/C12H26Si/c1-5-6-7-8-9-10-11-12-13(2,3)4/h10-11H,5-9,12H2,1-4H3/b11-10+ |
InChI Key |
XTQAGOBWBFSFRY-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCC/C=C/C[Si](C)(C)C |
Canonical SMILES |
CCCCCCC=CC[Si](C)(C)C |
Origin of Product |
United States |
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